3,4-diethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-diethoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4/c1-3-32-25-13-12-21(18-26(25)33-4-2)27(30)28-19-24(29-14-16-31-17-15-29)23-11-7-9-20-8-5-6-10-22(20)23/h5-13,18,24H,3-4,14-17,19H2,1-2H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZOPZXSZCGKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Diethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide (CAS Number: 941932-09-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C27H32N2O4, with a molecular weight of 448.6 g/mol. The structure features a benzamide core with ethoxy and morpholino substituents that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H32N2O4 |
| Molecular Weight | 448.6 g/mol |
| CAS Number | 941932-09-8 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of various benzamide derivatives, including those similar to this compound. Research indicates that compounds within this class can induce cytotoxic effects in multiple cancer cell lines.
-
Cytotoxicity Studies :
- In vitro assays have demonstrated that related compounds exhibit significant cytotoxicity against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal cancer (HT-29) cell lines. For instance, certain derivatives were found to be more potent than cisplatin against these cell lines, suggesting a promising therapeutic index .
- Mechanisms of Action :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents can significantly alter biological activity:
- Morpholino Group : The presence of the morpholino group is believed to enhance solubility and bioavailability, crucial for drug-like properties.
- Ethoxy Substituents : The diethoxy groups may contribute to hydrophobic interactions that stabilize binding to target proteins involved in cancer progression.
Study on Related Compounds
A comparative study involving similar benzamide derivatives revealed that modifications at specific positions on the aromatic rings could lead to enhanced potency against various cancer cell lines. For example, compounds with electron-donating groups showed increased activity due to better interaction with the target enzymes involved in cell proliferation .
Comparison with Similar Compounds
Structural Comparisons
Substituent Effects on the Benzamide Core
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B): Features a 3,4-dimethoxybenzamide core.
- 2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) : Incorporates a hydroxyl group at position 2 of the benzamide, enabling stronger hydrogen bonding compared to the ethoxy groups in the target compound. This may influence binding affinity in polar environments .
- N-(2-{[(2-Hydroxy-naphthalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide: Contains electron-withdrawing nitro groups, contrasting with the electron-donating ethoxy groups of the target. This difference impacts electronic properties and reactivity in synthetic or biological contexts .
Side Chain Variations
- Morpholino vs. Amine Groups: The morpholino moiety in the target compound offers metabolic stability and moderate solubility due to its cyclic ether structure. In contrast, compounds like AH-7921 (3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide) feature linear amines, which may confer higher flexibility but lower enzymatic resistance .
- Naphthalen-1-yl vs. Other Aromatic Groups : The naphthalene moiety in the target compound enhances hydrophobic and π-π interactions, similar to SARS-CoV-2 inhibitors reported in , which utilize naphthalene for binding affinity .
Physicochemical Properties
- Lipophilicity : The diethoxy and naphthalene groups in the target compound likely increase LogP compared to Rip-B and Rip-D, suggesting enhanced membrane permeability but reduced aqueous solubility.
- Thermal Stability : Higher molecular weight and rigid naphthalene structure may elevate the melting point relative to simpler benzamides like Rip-B.
Pharmacological Implications
- Enzyme Inhibition: Morpholino groups, as seen in and , are common in kinase and cholinesterase inhibitors. The target compound’s morpholinoethyl chain may similarly interact with catalytic sites .
- Antiviral Potential: Naphthalene-containing compounds in demonstrate SARS-CoV-2 inhibition, suggesting the target’s naphthalen-1-yl group could be leveraged in antiviral design .
- Antimicrobial Activity : Benzamides with sulfamoyl groups (e.g., LMM5 and LMM11 in ) show antifungal properties. The target compound’s lack of sulfamoyl groups may redirect its activity toward other targets .
Preparation Methods
Ethoxylation of 3,4-Dihydroxybenzoic Acid
Ethoxylation is achieved via nucleophilic substitution, where hydroxyl groups are replaced by ethoxy moieties using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.
Table 1: Ethoxylation Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethyl bromide, K₂CO₃ | Acetone | 80°C | 12 h | 85% |
| Ethyl iodide, Cs₂CO₃ | Dimethylformamide | 100°C | 8 h | 92% |
The resulting 3,4-diethoxybenzoic acid is subsequently converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, enabling amide bond formation in later stages.
Preparation of the Morpholino-Naphthyl Ethylamine Side Chain
The side chain 2-morpholino-2-(naphthalen-1-yl)ethylamine is synthesized through a two-step process involving Friedel-Crafts alkylation followed by reductive amination.
Friedel-Crafts Alkylation of Naphthalene
Naphthalene undergoes alkylation with 2-chloroethylmorpholine in the presence of aluminum chloride (AlCl₃) to yield 1-(2-chloroethyl)naphthalene . This step is critical for introducing the ethyl spacer between the naphthyl and morpholino groups.
Table 2: Friedel-Crafts Alkylation Optimization
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| AlCl₃ | Dichloroethane | 0°C → RT | 24 h | 78% |
| FeCl₃ | Toluene | 50°C | 18 h | 65% |
Reductive Amination with Morpholine
The chlorinated intermediate is subjected to reductive amination using morpholine and sodium cyanoborohydride (NaBH₃CN) in methanol. This step installs the morpholino group while reducing the imine intermediate to the corresponding amine.
$$
\text{1-(2-Chloroethyl)naphthalene} + \text{Morpholine} \xrightarrow{\text{NaBH₃CN}} \text{2-Morpholino-2-(naphthalen-1-yl)ethylamine}
$$
Key Parameters :
Amide Bond Formation
The final step involves coupling the benzamide core (as an acid chloride) with the morpholino-naphthyl ethylamine side chain. This reaction is typically conducted under Schotten-Baumann conditions to minimize side reactions.
Schotten-Baumann Coupling
The acid chloride derivative of 3,4-diethoxybenzoic acid is reacted with 2-morpholino-2-(naphthalen-1-yl)ethylamine in a biphasic system (water/dichloromethane) with sodium hydroxide as the base.
Table 3: Coupling Reaction Optimization
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaOH | H₂O/CH₂Cl₂ | 0°C | 2 h | 88% |
| NaHCO₃ | H₂O/THF | RT | 4 h | 75% |
Purification and Characterization
Crude product purification is achieved via recrystallization from ethyl acetate/hexane mixtures or column chromatography using silica gel (eluent: 5% methanol in dichloromethane). Final characterization relies on:
- ¹H/¹³C NMR : Confirmation of ethoxy (δ 1.2–1.4 ppm, triplet; δ 4.0–4.2 ppm, quartet), morpholino (δ 2.4–2.6 ppm, multiplet), and naphthyl protons (δ 7.4–8.2 ppm, multiplet).
- HPLC : Purity >98% with a C18 column (mobile phase: acetonitrile/water 70:30).
Challenges and Mitigation Strategies
Steric Hindrance during Coupling
The bulky naphthyl group impedes amide bond formation, necessitating:
Epimerization Risks
The chiral center in the ethylamine side chain may racemize under basic conditions. This is mitigated by:
- Low-Temperature Reactions : Maintaining temperatures below 10°C during coupling.
- Optically Pure Starting Materials : Use of enantiomerically pure ethylamine derivatives.
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batches) employs continuous flow chemistry for ethoxylation and coupling steps, improving reproducibility and yield (92% overall). Key industrial considerations include:
Q & A
Basic: What are the established synthetic routes for 3,4-diethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the benzamide core via carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDCI) between 3,4-diethoxybenzoic acid and a morpholine-naphthalene ethylamine intermediate .
- Step 2: Introduction of the morpholino group through nucleophilic substitution or reductive amination .
- Step 3: Final purification via crystallization (e.g., methanol/hexane/water mixtures) or column chromatography .
Key solvents include dichloromethane or acetonitrile, with yields optimized by controlling reaction time (72 hours in some cases) and temperature (room temperature to reflux) .
Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Catalyst Screening: Test alternatives to EDCI (e.g., BOP reagent) for amide bond formation to reduce side products .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to stabilize intermediates .
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 72 hours to 2–4 hours) while maintaining or improving yields .
- In-Line Monitoring: Use thin-layer chromatography (TLC) or HPLC to track intermediate purity and adjust conditions dynamically .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy: H and C NMR confirm substituent positions and stereochemistry (e.g., δ 7.41–7.75 ppm for naphthalene protons) .
- IR Spectroscopy: Identify amide C=O stretches (~1650 cm) and morpholine C-N vibrations (~1100 cm) .
- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., EI-MS m/z 292.07 for related naphthalene benzamides) .
Advanced: How does X-ray crystallography using SHELX validate the compound’s structure?
- Data Collection: High-resolution diffraction data (≤1.0 Å) ensure precise atomic positioning .
- SHELXL Refinement: Iterative cycles adjust thermal parameters and occupancy to resolve disorder in flexible groups (e.g., morpholino ring) .
- Validation Tools: Use PLATON or CCDC software to check for missed symmetry or hydrogen-bonding networks, critical for confirming 3D conformation .
Advanced: What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to kinases or GPCRs, guided by the naphthalene moiety’s hydrophobicity and morpholino’s hydrogen-bonding potential .
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability or charge-transfer interactions .
- MD Simulations: GROMACS or AMBER simulate ligand-receptor dynamics over 100+ ns to evaluate binding stability under physiological conditions .
Advanced: How to address discrepancies in biological activity data across studies?
- Assay Standardization: Use internal controls (e.g., reference inhibitors) to normalize enzyme inhibition results .
- Solubility Adjustments: Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation in cell-based assays .
- Metabolic Stability Testing: Incubate with liver microsomes to identify rapid degradation pathways that may skew IC values .
Advanced: What strategies enhance the compound’s solubility for in vivo studies?
- Prodrug Design: Introduce phosphate or PEG groups on the ethoxy or morpholino moieties for transient hydrophilicity .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
- Co-Solvent Systems: Test combinations of Cremophor EL and ethanol for parenteral administration .
Basic: What are the common impurities encountered during synthesis?
- Unreacted Intermediates: Residual naphthalene ethylamine detected via HPLC retention time shifts .
- Oxidation Byproducts: Ethoxy groups may oxidize to carbonyls; monitor via IR peaks at ~1700 cm .
- Diastereomers: Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers from incomplete stereochemical control .
Advanced: How to determine enantiomeric purity using chiral chromatography?
- Column Selection: Use cellulose-based columns (e.g., Chiralcel OD) with hexane/isopropanol gradients .
- Detection: Couple with circular dichroism (CD) detectors to confirm absolute configuration .
- Validation: Compare retention times with racemic mixtures and enantiopure standards synthesized via asymmetric catalysis .
Advanced: What in silico models assess pharmacokinetic properties?
- ADMET Prediction: SwissADME or pkCSM estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
- PBPK Modeling: GastroPlus simulates absorption/distribution profiles based on solubility and permeability data .
- Toxicity Screening: ProTox-II predicts hepatotoxicity and mutagenicity risks from structural alerts (e.g., nitro groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
